molecular formula C12H16BrNO4 B13897358 tert-Butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)acetate

tert-Butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B13897358
M. Wt: 318.16 g/mol
InChI Key: OIJNJADVHQQWPP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)acetate is a pyridinone derivative characterized by a tert-butyl ester group, a bromo substituent at position 4, and a methoxy group at position 5 on the pyridinone ring. The tert-butyl group enhances steric bulk and solubility in organic solvents, while the electron-donating methoxy group modulates the electronic properties of the aromatic system.

Properties

Molecular Formula

C12H16BrNO4

Molecular Weight

318.16 g/mol

IUPAC Name

tert-butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C12H16BrNO4/c1-12(2,3)18-11(16)7-14-6-9(17-4)8(13)5-10(14)15/h5-6H,7H2,1-4H3

InChI Key

OIJNJADVHQQWPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C(=CC1=O)Br)OC

Origin of Product

United States

Biological Activity

tert-Butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)acetate, identified by its CAS number 1893432-24-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₅H₂₂BrNO₅
  • Molecular Weight : 376.24 g/mol
  • Structure : The compound features a pyridine ring with bromo and methoxy substituents, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The following sections detail specific activities observed in studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridine derivatives:

  • Mechanism of Action :
    • Compounds with similar structures have been shown to induce apoptosis in cancer cells through mitochondrial pathways and inhibition of Bcl-2 proteins .
    • The presence of halogen (bromo) and methoxy groups enhances the cytotoxicity against various cancer cell lines.
  • Efficacy :
    • In vitro studies demonstrated that related compounds exhibited IC₅₀ values in the low micromolar range against colon cancer cell lines (e.g., HCT-15) and breast cancer cell lines (e.g., MCF-7) .
CompoundCell LineIC₅₀ (µM)
Compound AHCT-151.61
Compound BMCF-71.98
tert-butyl 2-(4-bromo...)VariousTBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Inhibition Studies :
    • Compounds with similar functional groups have shown effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Toxicity Assessment :
    • Preliminary toxicity studies indicate that while exhibiting antimicrobial activity, these compounds maintain low toxicity levels against human cell lines, suggesting a favorable therapeutic index .

Anticonvulsant Activity

Pyridine derivatives have also been investigated for their anticonvulsant properties:

  • Efficacy :
    • Research has shown that certain analogs can significantly reduce seizure activity in animal models, likely through modulation of GABAergic neurotransmission .
  • SAR Analysis :
    • The addition of methoxy groups to the pyridine ring appears to enhance anticonvulsant effects, indicating a positive correlation between substituent types and biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects :
    • The bromo group is essential for increased reactivity and biological interaction.
    • Methoxy groups enhance lipophilicity, aiding in cellular uptake and bioavailability.
  • Comparative Analysis :
    • Comparative studies with other pyridine derivatives reveal that modifications at specific positions can lead to significant changes in activity profiles, emphasizing the importance of careful structural design in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate ()
  • Substituents: Features an acetylamino group at position 3 and lacks substituents at positions 4–6.
  • Synthesis : Prepared via N-alkylation of nitropyridone with tert-butyl bromoacetate followed by hydrogenation over palladium-on-carbon .
  • Key Differences: The absence of bromo and methoxy groups reduces steric hindrance and alters hydrogen-bonding interactions in the crystal lattice (C–H···O vs.
Compound 8: Fluorinated Pyridinone Derivative ()
  • Substituents : Contains fluorine atoms and a trifluoropropyl group, introducing strong electron-withdrawing effects.
  • Synthesis : Likely involves multi-step functionalization, including fluorination and amide coupling.
  • Key Differences : Fluorine substituents enhance metabolic stability and binding affinity in proteolysis-targeting chimeras (PROTACs), contrasting with the bromo group’s role in cross-coupling .

Physicochemical Properties

Property Target Compound tert-Butyl 2-(3-acetylamino...)acetate Compound 8 ()
Substituents Br (C4), OMe (C5) AcNH (C3) Fluorine, trifluoropropyl
Electron Effects OMe (electron-donating) AcNH (moderate electron-withdrawing) F (strong electron-withdrawing)
Crystallography Not reported C–H···O interactions dominate Likely halogen/F interactions
Applications Pharmaceutical intermediate Structural studies p300-targeting degrader

Reactivity and Functional Utility

  • Bromo Substituent: The target compound’s bromo group enables palladium-catalyzed cross-coupling, a feature absent in the acetylamino analog. This makes it superior for synthesizing biaryl scaffolds.
  • Fluorine in Compound 8 : Improves pharmacokinetic properties (e.g., bioavailability) but limits utility in traditional cross-coupling, highlighting a trade-off between stability and reactivity .

Crystallographic and Intermolecular Interaction Analysis

In contrast, the target compound’s bromo and methoxy groups may facilitate halogen bonding or dipole-dipole interactions, though crystallographic data for the target remains unreported. Structural analysis tools like SHELX () are critical for such comparisons, though their use in the cited studies is implied rather than explicitly stated .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key stages:

This approach is supported by patent literature describing the demethylation and subsequent N-alkylation steps leading to the target compound.

Stepwise Synthetic Details

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Demethylation 4-Bromo-2,5-dimethoxypyridine treated with demethylating agents (e.g., BBr3 or similar) Selective removal of one methoxy group to yield 4-bromo-5-methoxypyridin-2(1H)-one intermediate.
2 N-Alkylation Reaction of intermediate with tert-butyl 2-bromoacetate under basic conditions (e.g., K2CO3 in DMF) Formation of this compound via nucleophilic substitution at nitrogen.

Reaction Conditions and Optimization

  • Demethylation : The demethylation step requires careful control to avoid overreaction or cleavage of other sensitive groups. Boron tribromide (BBr3) is a commonly used reagent for selective demethylation of methoxy groups on heteroaromatic rings.

  • N-Alkylation : The alkylation is typically performed under anhydrous conditions using polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), with mild bases like potassium carbonate (K2CO3) to deprotonate the pyridinone nitrogen and facilitate nucleophilic substitution.

  • Purification : Post-reaction purification involves column chromatography on silica gel, often using gradients of ethyl acetate/hexanes to isolate the pure tert-butyl ester product.

Alternative Synthetic Routes

While the above method is the most direct, alternative routes may involve:

  • Direct esterification of the corresponding acid : Starting from 4-bromo-5-methoxypyridin-2(1H)-one-2-acetic acid, esterification with tert-butanol under acidic catalysis could yield the tert-butyl ester.

  • Use of different alkylating agents : Instead of tert-butyl 2-bromoacetate, tert-butyl 2-chloroacetate or tert-butyl 2-iodoacetate could be employed, though bromides are generally preferred for reactivity balance.

Research Findings and Analytical Data

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) : Proton NMR data typically show characteristic signals for the tert-butyl group (singlet around 1.4 ppm), aromatic protons of the pyridinone ring, and methoxy group (singlet near 3.8 ppm).

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the molecular weight of the compound. For example, a reported m/z value of 184 [M+H]+ corresponds to related tert-butyl pyridinone derivatives, indicating successful synthesis.

Reaction Monitoring

Yield and Purity

  • Reported yields for the N-alkylation step range from moderate to high (60–85%), depending on reaction scale and conditions.

  • Purity after chromatography typically exceeds 95%, suitable for further biological or synthetic applications.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Observations Reference
Demethylation BBr3 or similar demethylating agent Selective removal of methoxy group
N-Alkylation tert-Butyl 2-bromoacetate, K2CO3, DMF Efficient N-alkylation, moderate to high yield
Purification Silica gel chromatography High purity (>95%)
Analytical Confirmation NMR, MS, TLC, HPLC Confirm structure and purity

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